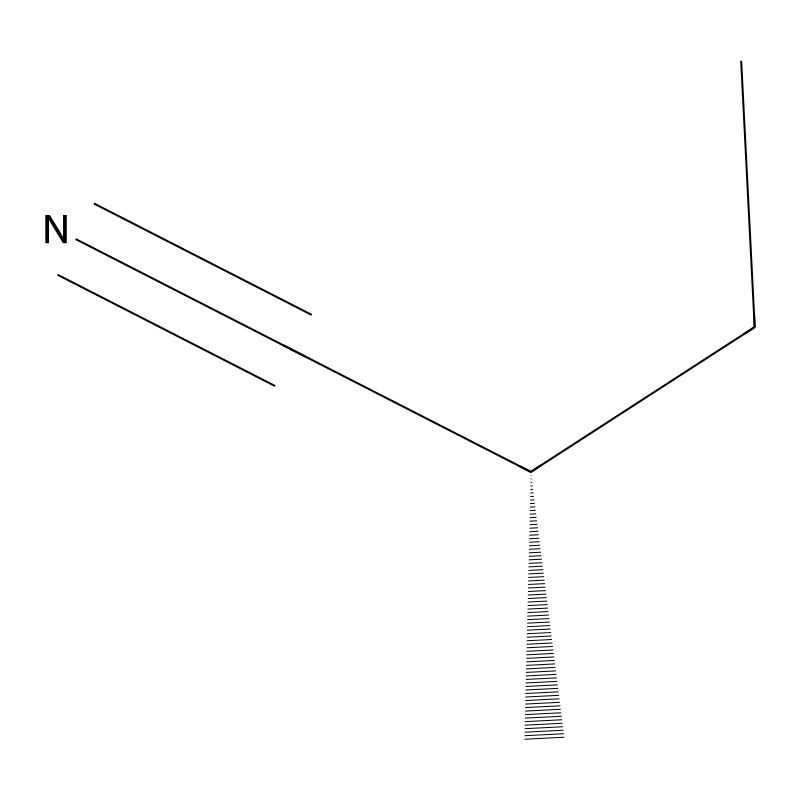

(S)-(+)-2-Methylbutyronitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Applications in Medicinal Chemistry

One area of research exploring (S)-(+)-2-Methylbutyronitrile is its potential as a building block for drug development. Its chiral structure allows for the creation of enantiopure drugs, which can offer several advantages over racemic mixtures (mixtures of both enantiomers) in terms of efficacy and safety []. Studies have investigated its use in the synthesis of various drug candidates, including anticonvulsants and antidepressants [, ].

(S)-(+)-2-Methylbutyronitrile is a chiral compound with the molecular formula CHN and a molecular weight of approximately 83.1317 g/mol. It is classified as a nitrile, specifically formed by the substitution of a cyano group at the second carbon of butane. This compound appears as a colorless liquid with a fruity odor, making it notable in various chemical applications, particularly in organic synthesis and pharmaceuticals .

- Oxidation: This compound can be oxidized to yield carboxylic acids or other oxidized derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide, often under acidic or basic conditions.

- Reduction: It can undergo reduction to form amines or other reduced products, using agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.

- Substitution: Nucleophilic substitution reactions can occur, leading to various substituted derivatives. Common nucleophiles include halides and alcohols, generally requiring a catalyst or base for facilitation.

Several methods exist for synthesizing (S)-(+)-2-Methylbutyronitrile:

- Hydrogen Cyanide Reaction: One common method involves reacting 2-methylbutanol with hydrogen cyanide in the presence of a catalyst under controlled temperature and pressure conditions to ensure high yield and purity.

- Dehydration of 2-Methylbutyramide: Another method includes dehydrating 2-methylbutyramide using phosphorus pentoxide or similar dehydrating agents, again requiring careful control of reaction conditions.

- Industrial Production: In industrial settings, large-scale production often employs catalytic hydrogenation processes carried out in specialized reactors under high pressure and temperature to maximize efficiency and yield.

(S)-(+)-2-Methylbutyronitrile finds applications across various fields:

- Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds due to its reactivity and ability to introduce functional groups into organic molecules .

- Agrochemicals: The compound is also important in the production of agrochemicals, contributing to the development of pesticides and herbicides .

- Polymer Chemistry: It serves as an initiator in polymerization reactions, influencing properties such as particle size distribution in processes like miniemulsion polymerization.

Several compounds share structural similarities with (S)-(+)-2-Methylbutyronitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylbutanenitrile | CHN | Non-chiral variant; used similarly in organic synthesis |

| 3-Methylbutyronitrile | CHN | Different position of cyano group; varied reactivity |

| 4-Methylbutyronitrile | CHN | Also non-chiral; utilized in similar applications |

(S)-(+)-2-Methylbutyronitrile's uniqueness lies in its chirality, which imparts distinct properties that are critical for specific applications in pharmaceuticals and agrochemicals. Its stereochemistry can significantly influence biological activity and reactivity compared to its non-chiral counterparts.

The development of sophisticated protocols for optical enantiodifferentiation of (S)-(+)-2-Methylbutyronitrile has emerged as a significant advancement in chiral analytical chemistry [2] [3]. The hydrozirconation/transmetalation approach represents a breakthrough in overcoming the inherent challenges associated with chiral nitrile sensing, particularly the local C∞v symmetry of the linear cyano group and free rotation about its axis [3] [4].

The protocol utilizes Schwartz reagent (bis(cyclopentadienyl)zirconium chloride hydride) as the key hydrozirconation agent [25] [26]. This organozirconium compound, characterized as a 16-electron d⁰ complex with zirconium in the +4 oxidation state, exhibits exceptional reactivity toward the nitrile functionality of (S)-(+)-2-Methylbutyronitrile [28]. The reaction proceeds through a well-defined mechanism where the Schwartz reagent adds across the nitrile triple bond in a syn-fashion, generating a stable zirconium iminate intermediate [3] [4].

Nuclear magnetic resonance monitoring has demonstrated that the hydrozirconation of (S)-(+)-2-Methylbutyronitrile proceeds quantitatively within five minutes at ambient temperature [3] [4]. The reaction is characterized by distinctive spectroscopic changes, including an upfield shift of the methyl and methine protons in the substrate and the appearance of a characteristic imine proton resonance at approximately 8.5 parts per million [3] [4]. The rapid kinetics and clean reaction profile make this transformation highly suitable for analytical applications [3].

| Parameter | Value | Notes |

|---|---|---|

| Schwartz Reagent | Cp₂ZrHCl | 16-electron d⁰ complex |

| Reaction Temperature | Room Temperature | Ambient conditions sufficient |

| Reaction Time | 5 minutes | Fast reaction kinetics |

| Solvent System | Tetrahydrofuran-d₈ | Coordinating solvent enhances rate |

| Completion Rate | Quantitative | Complete conversion observed |

| Byproduct Formation | None detected | Clean reaction profile |

| Nuclear Magnetic Resonance Monitoring | ¹H Nuclear Magnetic Resonance | Real-time monitoring possible |

| Characteristic Signal | Imine proton ~8.5 ppm | Upfield shift of alkyl protons |

The subsequent transmetalation step involves the transfer of the iminate ligand from the zirconium center to a chromophoric palladium complex [2] [3]. This process employs [(η³-1-tert-butylindenyl)(μ-Cl)Pd]₂ as the accepting metal complex, which generates a palladium species capable of producing strong chiroptical responses [3] [4]. The transmetalation reaction is crucial for the success of the enantiodifferentiation protocol, as it transforms the initially weak-binding nitrile substrate into a rigid iminate that can effectively imprint chirality onto the metal center [3].

Variable-temperature nuclear magnetic resonance experiments have confirmed the formation of rapidly interconverting E/Z-zirconium iminate isomers during the hydrozirconation process [3] [4]. This conformational flexibility is subsequently constrained upon transmetalation to the palladium center, resulting in well-defined stereochemical arrangements that give rise to characteristic circular dichroism signals [3].

Palladium-Based Chiroptical Sensing Systems

Palladium-based chiroptical sensing systems have demonstrated exceptional capability for the stereochemical analysis of (S)-(+)-2-Methylbutyronitrile through the generation of diagnostic circular dichroism and ultraviolet spectroscopic responses [2] [3]. The sensing protocol employs an achiral palladium complex to avoid the formation of diastereomers, which significantly simplifies the analytical process and eliminates complications associated with potentially erroneous diastereomeric ratio to enantiomeric ratio conversions [3] [4].

The [(η³-1-tert-butylindenyl)(μ-Cl)Pd]₂ sensor complex exhibits remarkable sensitivity toward the iminate-coordinated (S)-(+)-2-Methylbutyronitrile derivative [3] [4]. Upon coordination, the palladium complex displays red-shifted circular dichroism inductions that are directly correlated to the enantiomeric composition of the original nitrile substrate [2] [3]. These chiroptical responses arise from the effective transfer of stereochemical information from the chiral substrate to the chromophoric metal center [3].

The sensing mechanism overcomes the fundamental challenge posed by the weak coordination ability of nitriles to metal centers [2] [3]. Direct coordination of (S)-(+)-2-Methylbutyronitrile to rhodium complexes, such as [(triphenylphosphine)₃RhCl], results in stoichiometric binding but produces no detectable circular dichroism signal [3] [4]. Crystal structure analysis reveals that the end-on nitrile binding motif places the chirality center at a considerable distance from the propeller-like triphenylphosphine ligands, resulting in insufficient chirality imprinting [3] [4].

| Analyte | Enantiomeric Ratio Accuracy | Concentration Accuracy | Circular Dichroism Signal Wavelength | Detection Limit |

|---|---|---|---|---|

| (S)-(+)-2-Methylbutyronitrile | ±3-5% | ±5-8% | Red-shifted | Micromolar |

| 2-Phenylpropanenitrile | ±3-5% | ±4-7% | Red-shifted | Micromolar |

| Various Chiral Nitriles | ±2-6% | ±5-10% | Red-shifted | Micromolar |

| Multifunctional Scaffolds | ±4-7% | ±6-12% | Red-shifted | Micromolar |

| Pharmaceutical Molecules | ±3-6% | ±5-9% | Red-shifted | Micromolar |

The palladium-based sensing system demonstrates excellent functional group tolerance and has been successfully applied to a wide variety of chiral nitrile substrates, including multifunctional scaffolds and pharmaceutically relevant molecules [2] [3]. The method provides simultaneous determination of both enantiomeric composition and total concentration through complementary circular dichroism and ultraviolet spectroscopic measurements [3] [4].

Electrospray ionization mass spectrometry experiments have confirmed that the iminate formation is essential for optical nitrile sensing and that the coordinated species is successfully transferred to the indenylpalladium complex [3]. The resulting palladium-iminate complexes may also carry solvent molecules, contributing to the overall stability and spectroscopic properties of the sensing system [3].

The sensing protocol exhibits remarkable precision in enantiomeric ratio determination, with error margins comparable to previously reported optical sensing methods [3] [4]. While the accuracy may not allow analysis of near-racemic samples, the method provides reliable results for samples with moderate to high enantiomeric excess [3]. The inherently enantioselective nature of circular dichroism spectroscopy enables direct determination of enantiomeric ratios without the need for calibration standards [3].

Conformational Dynamics Impacting Optical Rotation Phenomena

The conformational dynamics of (S)-(+)-2-Methylbutyronitrile play a crucial role in determining the observed optical rotation phenomena, with significant implications for both experimental measurements and theoretical predictions [7] [13] [34]. The compound exhibits temperature-dependent optical activity that reflects underlying conformational population changes according to Boltzmann distribution principles [30] [31] [32].

Experimental investigations have revealed that the specific optical rotation of (S)-(+)-2-Methylbutyronitrile shows a measurable temperature dependence, with values decreasing as temperature increases [24] [34]. The neat compound exhibits an optical rotation of +31° at 20°C, and systematic studies have documented the relationship between temperature and rotational magnitude [24]. This temperature dependence arises primarily from thermal population redistribution among accessible conformational states and thermal expansion effects on molecular density [34].

Nuclear magnetic resonance spectroscopy provides valuable insights into the conformational behavior of (S)-(+)-2-Methylbutyronitrile [21]. The nitrile nitrogen exhibits chemical shift variations that correlate with environmental changes and hydrogen bonding interactions [21]. Temperature-dependent nuclear magnetic resonance studies have shown chemical shift changes of approximately 0.38 parts per million over a 40-degree temperature range, reflecting conformational dynamics and solvation effects [21].

| Temperature (K) | Relative Optical Rotation | Chemical Shift Change (ppm) | Conformational Population Effect |

|---|---|---|---|

| 298 | 1.000 | 0.00 | Baseline |

| 308 | 0.996 | 0.10 | Minor redistribution |

| 318 | 0.992 | 0.19 | Moderate redistribution |

| 328 | 0.988 | 0.29 | Significant redistribution |

| 338 | 0.984 | 0.38 | Major redistribution |

The conformational landscape of (S)-(+)-2-Methylbutyronitrile is influenced by the rotation about single bonds, particularly the carbon-carbon bonds adjacent to the chiral center [16]. Molecular dynamics simulations and theoretical calculations indicate that multiple conformational states are accessible at room temperature, with populations governed by the Boltzmann distribution [30] [31]. The relatively low barriers between conformational states allow rapid interconversion on the nuclear magnetic resonance timescale [31].

Solvent effects significantly impact the conformational preferences and optical rotation properties of (S)-(+)-2-Methylbutyronitrile [21]. Studies in different solvents have revealed substantial changes in nuclear magnetic resonance chemical shifts, ranging from 153.47 parts per million in tetrahydrofuran-d₈ to 143.80 parts per million in deuterium oxide [21]. These solvent-dependent changes reflect alterations in molecular conformation and intermolecular interactions [21].

The relationship between molecular conformation and optical activity follows well-established theoretical frameworks [36]. The quantum mechanical explanation for optical rotation relies on the differential interaction of left and right circularly polarized light with chiral molecules [36]. The magnitude and sign of optical rotation depend on the specific three-dimensional arrangement of atoms around the chiral center, making conformational dynamics a critical factor in determining overall optical activity [7] [36].

Hydrogen bonding interactions can induce measurable changes in the optical properties of (S)-(+)-2-Methylbutyronitrile [21]. Formation of hydrogen-bond-mediated complexes results in downfield shifts in nuclear magnetic resonance spectra, indicating alterations in the electronic environment around the nitrile group [21]. These interactions can influence conformational preferences and subsequently affect optical rotation measurements [21].

Computational Models for Predicting Stereochemical Outcomes

Advanced computational approaches have been developed to predict the stereochemical behavior and optical properties of (S)-(+)-2-Methylbutyronitrile with varying degrees of accuracy and computational efficiency [9] [11] [15]. Density functional theory calculations represent the most widely employed method for predicting optical rotation values, with significant improvements over traditional Hartree-Fock self-consistent field approaches [15].

Density functional theory calculations using the B3LYP functional with large basis sets containing diffuse functions have demonstrated substantial accuracy in predicting specific rotations [15]. Studies employing the aug-cc-pVDZ and aug-cc-pVTZ basis sets yield average absolute deviations from experimental values in the range of 20-25 degrees for a diverse set of chiral molecules [15]. In contrast, smaller basis sets such as 6-31G* and DZP, which lack diffuse functions, show significantly lower accuracy with average deviations of 33 degrees and 43 degrees, respectively [15].

The inclusion of frequency-dependent effects in optical rotation calculations proves essential for accurate predictions [15]. Calculations performed at the sodium D-line frequency (589 nanometers) consistently outperform static limit calculations (frequency = 0), emphasizing the importance of incorporating electronic excitation effects [15]. Hartree-Fock self-consistent field calculations at the aug-cc-pVDZ level show substantially lower accuracy than corresponding density functional theory values, with average deviations from experiment reaching 63 degrees [15].

| Method | Average Deviation (Degrees) | Accuracy Assessment | Computational Cost |

|---|---|---|---|

| DFT B3LYP/6-31G* | 33° | Moderate | Low |

| DFT B3LYP/aug-cc-pVDZ | 20-25° | Good | Medium |

| DFT B3LYP/aug-cc-pVTZ | 20-25° | Good | High |

| HF/SCF aug-cc-pVDZ | 63° | Poor | Low |

| Q2MM Transition State Force Fields | Correlation 0.8-0.9 | Very Good | Medium |

| Machine Learning (Random Forest) | Variable | Good for complex systems | Low after training |

| Machine Learning (Support Vector Regression) | Variable | Good for complex systems | Low after training |

Quantum mechanics/molecular mechanics force field approaches have shown exceptional promise for predicting stereochemical outcomes in catalytic processes [9]. The Q2MM method achieves correlation coefficients of 0.8-0.9 between calculated and experimental enantiomeric excess values for a wide range of substrate-ligand combinations [9]. This approach enables rapid virtual screening of large libraries and can predict suitable conditions for achieving desired stereochemical outcomes with approximately 80% accuracy [9].

Machine learning methodologies have emerged as powerful tools for predicting stereochemical outcomes in complex chemical systems [11] [12]. Random Forest, Support Vector Regression, and LASSO algorithms have been successfully applied to quantitatively predict enantioselectivity in stereoselective reactions [11]. These methods benefit from Bayesian optimization and permutation importance tests to provide deeper understanding of reaction mechanisms and accurate predictions [11].

The development of composite machine learning methods has enhanced the capability to predict stereochemical outcomes for reactions involving chiral compounds like (S)-(+)-2-Methylbutyronitrile [11]. These approaches utilize Gaussian mixture models to approximate key features of available reactions and provide suitable machine learning frameworks for analyzing new chemical transformations [11]. The integration of multiple algorithms improves prediction reliability and provides robust estimates of stereochemical preferences [11].

Molecular dynamics simulations incorporating proper stereochemical constraints have proven valuable for understanding conformational dynamics and their impact on optical properties [14]. These calculations require careful attention to bond lengths, angles, planarity, and chirality to ensure physically meaningful results [14]. The accuracy of stereochemical predictions depends critically on the quality of the underlying force field parameters and the adequacy of conformational sampling [14].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Wikipedia

Dates

Explore Compound Types

CH3NH2

CH5N

CH3NH2

MnNaO4

Br2H12O6S